molecular formula C16H14ClN3 B11083957 3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine

3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine

Cat. No.: B11083957
M. Wt: 283.75 g/mol
InChI Key: XHNDUVOHVRKJST-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a 4-chlorophenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an ortho-diamine and a suitable ketone or aldehyde.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used in the treatment of seizure disorders and panic disorders.

Uniqueness

3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in different binding affinities and effects compared to other benzodiazepines.

Properties

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine

InChI

InChI=1S/C16H14ClN3/c1-10-15(11-6-8-12(17)9-7-11)16(18)20-14-5-3-2-4-13(14)19-10/h2-9,19H,1H3,(H2,18,20)

InChI Key

XHNDUVOHVRKJST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C2N1)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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